

Technical Guide: ¹H NMR Characterization of 2-Fluoro-5-iodopyrimidine

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Compound of Interest

Compound Name: 2-Fluoro-5-iodopyrimidine

CAS No.: 697300-79-1

Cat. No.: B1442139

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Executive Summary

2-Fluoro-5-iodopyrimidine (CAS 171197-80-1) is a critical bifunctional scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its two halogen handles: the C5-iodine is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C2-fluorine serves as a labile leaving group for Nucleophilic Aromatic Substitution (S_NAr).

Accurate NMR characterization of this molecule is deceptive. While the molecule appears simple, its symmetry and heteronuclear coupling (specifically ¹H-¹⁹F and ¹H-¹²⁷I) often lead to misinterpretation of signal multiplicity and integration. This guide provides a definitive framework for acquiring, processing, and interpreting the

NMR spectrum of **2-Fluoro-5-iodopyrimidine**, ensuring rigorous quality control in drug development pipelines.

Structural Analysis & Spin Physics[1]

To interpret the spectrum, one must first deconstruct the magnetic environment of the protons.

Molecular Symmetry and Equivalence

The molecule possesses a

axis of symmetry (or more accurately, a plane of symmetry

) passing through the C2-N1-C5 axis.

- Chemically Equivalent Protons: The protons at positions 4 and 6 (H4 and H6) are chemically equivalent. They share identical chemical shifts (

).[1]

- Magnetic Equivalence: Because H4 and H6 couple to the single Fluorine nucleus (

) with the exact same coupling constant (

) due to symmetry, they are also magnetically equivalent in this context.

The Spin System

The spin system is defined as

, where:

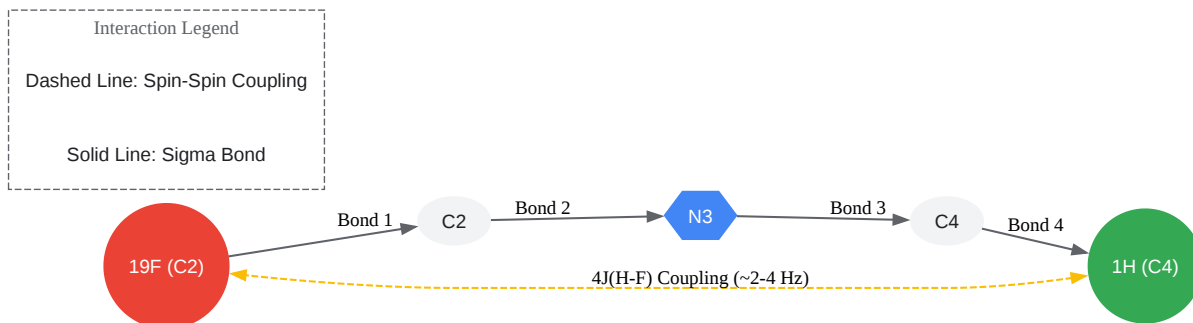
- : Two equivalent protons (H4, H6).
- : One fluorine nucleus (spin 1/2, 100% natural abundance).[1]

Unlike standard homonuclear couplings, the

nucleus exerts a strong splitting effect on the proton signal.

Visualization of Coupling Pathways

The following diagram illustrates the connectivity and the specific 4-bond coupling pathway responsible for the observed signal splitting.



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Caption: Figure 1. The 4-bond heteronuclear coupling pathway () between Fluorine-19 and the equivalent protons at C4/C6.

Experimental Data & Interpretation

The Spectrum Profile

In a clean sample of **2-Fluoro-5-iodopyrimidine**, the NMR spectrum is deceptively simple but distinct.

Parameter	Value / Characteristic	Explanation
Signal Count	1 Signal	H4 and H6 are equivalent.
Multiplicity	Doublet ()	Split by ().
Chemical Shift ()	8.90 – 9.10 ppm	Deshielded by the aromatic ring current and the electron-withdrawing Fluorine/Nitrogen atoms.[1]
Integration	2H	Represents both H4 and H6.[1]
Coupling Constant ()	2.0 – 3.5 Hz	Characteristic coupling in 2-fluoropyrimidines. [1]

Solvent Effects (Solvatochromism)

The choice of solvent significantly impacts the chemical shift due to hydrogen bonding with the pyrimidine nitrogens.

Solvent	Approx.[1][2] Shift ()	Resolution Note
CDCl ₃	~8.90 ppm	Standard.[1] Good for observing lipophilic impurities. [1]
DMSO- <i>d</i> ₆	~9.05 ppm	Recommended. Downfield shift due to H-bonding.[1] Sharpens peaks if exchangeable protons (impurities) are present.[1]
Acetone- <i>d</i> ₆	~9.00 ppm	Intermediate shift.[1]

Common Impurity Signals

In drug development, purity is paramount. Watch for these specific impurity signatures:

- 2-Chloro-5-iodopyrimidine (Starting Material): Look for a singlet slightly upfield (no F-coupling).
- Hydrolysis Products (Pyrimidinones): Broad singlets >10 ppm (NH protons) or shifts in the 7.5–8.0 ppm range.[1]

Practical Methodology: Validated Acquisition Protocol

To ensure data integrity, specifically for resolving the small coupling, follow this acquisition workflow.

Sample Preparation[2]

- Mass: 10–15 mg (High concentration improves S/N for satellites but can cause radiation damping; 10mg is optimal).[1]
- Volume: 600 L solvent (4 cm height in tube).[1]
- Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for line shape).[1]

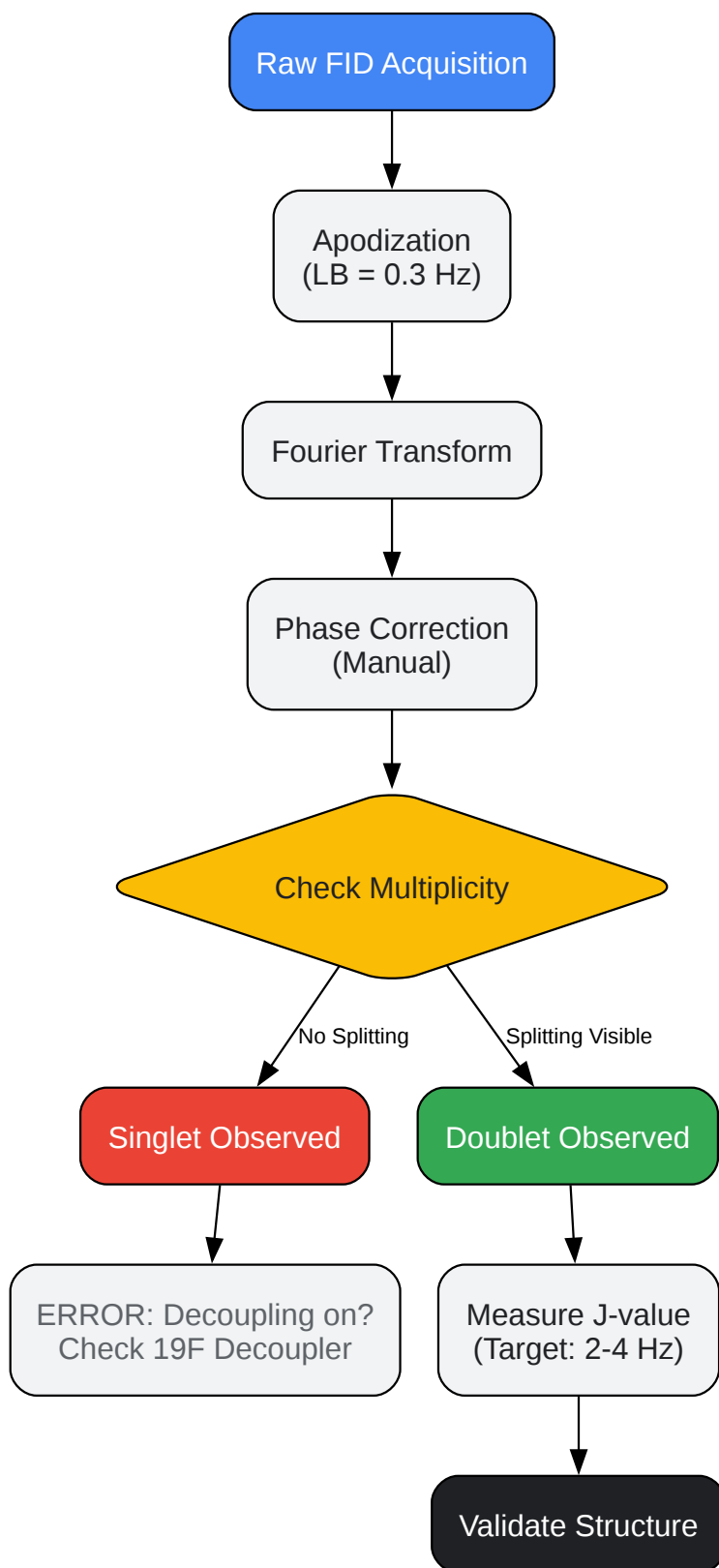
Acquisition Parameters (Bruker/Varian Standard)

- Pulse Sequence:zg30 (30° pulse angle) to prevent saturation.
- Acquisition Time (AQ): 3.0 seconds.[1] Reason: The coupling constant is small (~2 Hz).[3] To resolve it, you need high digital resolution.

- Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]
- Spectral Width (SW): 12–14 ppm (Capture aromatic region and potential acidic impurities).[1]
- Scans (NS): 16 (Sufficient for >98% purity).

Processing Workflow

The following diagram outlines the logic flow for processing and validating the spectrum.



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Caption: Figure 2. Logic flow for spectral processing and troubleshooting multiplicity anomalies.

Troubleshooting & Quality Control

The "Singlet" Trap

Observation: The peak at 9.0 ppm appears as a broad singlet rather than a doublet. Root Cause:

- Field Inhomogeneity: Poor shimming masks the small 2-3 Hz coupling.
- Decoupling: Some standard proton parameters (like zgpg for decoupled) might accidentally include decoupling if the probe is triple-resonance. Solution: Re-shim on the lock signal until the solvent linewidth is <0.5 Hz. Ensure the pulse program is strictly observe without decoupling.

Satellite Verification

To confirm the molecule is not a symmetric impurity (like 5-iodopyrimidine, lacking fluorine), look for

satellites.

- The satellites will appear as a doublet of doublets (large ~ 180 Hz, small).
- If the main peak is a singlet but satellites are doublets, your sample is correct, but your resolution is insufficient.

References

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